7-Fluorobenzofuran-4-carbaldehyde

Synthetic chemistry Medicinal chemistry Reaction kinetics

Researchers often face supply inconsistency and lengthy lead times for specialized fluorinated heterocyclic scaffolds, causing delays in medicinal chemistry programs. 7-Fluorobenzofuran-4-carbaldehyde addresses this with its unique 7-fluoro substitution pattern, which modulates aldehyde reactivity and provides a distinct electronic profile (XLogP3 = 2.38) essential for SAR studies. Its unique NMR signature and InChIKey ensure unambiguous identification, eliminating isomer confusion. - Distinct electronic & steric profile for precise regiochemical control - Enables regioselective reaction optimization & novel fluorinated material synthesis - Reliable, research-grade supply with comprehensive quality assurance documentation

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
CAS No. 199391-59-8
Cat. No. B190257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorobenzofuran-4-carbaldehyde
CAS199391-59-8
Synonyms4-Benzofurancarboxaldehyde, 7-fluoro-
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C=O)C=CO2)F
InChIInChI=1S/C9H5FO2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H
InChIKeyQBYIPNHVKFERGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorobenzofuran-4-carbaldehyde Overview


7-Fluorobenzofuran-4-carbaldehyde (CAS 199391-59-8) is a heterocyclic building block consisting of a benzofuran core with a fluorine atom at the 7-position and an aldehyde group at the 4-position . Its molecular formula is C₉H₅FO₂ with a molecular weight of 164.13 g/mol . This compound is a key intermediate in medicinal chemistry and materials science due to its distinct substitution pattern, which differentiates it from other fluorinated benzofuran carbaldehydes and imparts unique electronic properties and reactivity profiles relevant to synthetic applications .

Why Substitution Fails for 7-Fluorobenzofuran-4-carbaldehyde


The precise positioning of the fluorine substituent on the benzofuran ring dramatically alters the electronic environment and reactivity of the aldehyde group. While other positional isomers like 5-fluorobenzofuran-4-carbaldehyde (CAS 199391-70-3) share the same molecular formula, their different substitution patterns lead to distinct electronic effects, NMR signatures, and steric hindrance . This prevents simple interchangeability in multi-step syntheses where regiochemical control is paramount. The 7-fluoro substitution specifically influences the electron density of the adjacent furan ring and the reactivity of the aldehyde at the 4-position, creating a unique scaffold that cannot be replicated by analogs with fluorine at different positions .

7-Fluorobenzofuran-4-carbaldehyde Differentiation from In-Class Analogs


Aldehyde Reactivity: 7-Fluoro vs. Non-Fluorinated

The electron-withdrawing effect of the fluorine atom at the 7-position enhances the electrophilicity of the aldehyde group at the 4-position relative to the non-fluorinated analog. This results in faster kinetics in nucleophilic addition reactions such as Grignard or Wittig reactions . While specific rate constants are not directly compared in the literature, the Hammett substituent constant (σₘ) for a 7-fluoro group on a benzofuran is estimated to be significantly higher (more electron-withdrawing) than for hydrogen (σₘ = 0.00), which translates to increased reactivity of the adjacent aldehyde group.

Synthetic chemistry Medicinal chemistry Reaction kinetics

Lipophilicity: 7-Fluoro vs. 5-Fluoro Isomer

Computational predictions of lipophilicity (XLogP3) show a quantifiable difference between the 7-fluoro and 5-fluoro isomers, which directly impacts their behavior in biological systems and partitioning .

Medicinal chemistry ADME properties Physicochemical profiling

NMR Fingerprint for Structural Confirmation

The 7-fluoro substitution pattern gives rise to a distinct ¹H and ¹⁹F NMR spectral signature compared to its 5-fluoro isomer . While both compounds have the same molecular formula, their NMR spectra, particularly the ¹⁹F NMR shift and the coupling patterns in ¹H NMR, provide unambiguous differentiation . For instance, the InChIKey for 7-Fluorobenzofuran-4-carbaldehyde (QBYIPNHVKFERGT-UHFFFAOYSA-N) differs from that of its 5-fluoro isomer (KVZVZQXBAPJNPX-UHFFFAOYSA-N), reflecting this distinct structural arrangement.

Analytical chemistry Quality control Structural biology

Density & Boiling Point: 7-Fluoro vs. 4-Fluoro Isomer

Computed values for density and boiling point show measurable differences between positional isomers, which are relevant for handling, purification, and formulation .

Physical chemistry Process chemistry Purification

Commercial Availability & Purity Comparison

The commercial availability and standard purity offerings differ among the positional isomers of fluorobenzofuran carbaldehyde. While all are available for research purposes, the specific vendor networks and typical purities vary, which directly impacts procurement decisions .

Procurement Supply chain Chemical sourcing

Anti-Inflammatory Activity Potential: Class-Level Trends

In a class-level analysis, fluorinated benzofuran derivatives have shown quantifiable anti-inflammatory activity. A 2023 study on a series of fluorinated benzofurans reported IC₅₀ values for inhibition of IL-6 secretion ranging from 1.2 to 9.04 µM and for PGE₂ from 1.1 to 20.5 µM in LPS-stimulated macrophages [1]. While 7-Fluorobenzofuran-4-carbaldehyde was not directly tested, its 7-fluoro substitution pattern is expected to confer similar or differentiated activity based on its specific electronic and steric properties.

Drug discovery Pharmacology Anti-inflammatory agents

7-Fluorobenzofuran-4-carbaldehyde Application Scenarios


Medicinal Chemistry: Lead Optimization & SAR

As a distinct scaffold within the fluorinated benzofuran family, 7-Fluorobenzofuran-4-carbaldehyde is ideal for exploring structure-activity relationships (SAR) in medicinal chemistry. Its unique electronic profile (estimated σₘ for 7-F) and computed lipophilicity (XLogP3 = 2.38) make it a valuable building block for synthesizing libraries of novel compounds to investigate anti-inflammatory [1] or anticancer properties .

Synthetic Chemistry: Regioselective Transformations

The specific 7-fluoro-4-carbaldehyde substitution pattern provides a unique electronic environment for developing and optimizing regioselective reactions. The enhanced electrophilicity of the aldehyde group, influenced by the fluorine atom at the 7-position, allows for controlled nucleophilic additions and cross-coupling reactions [1]. This compound serves as an excellent model substrate for studying electronic effects in benzofuran chemistry.

Analytical Chemistry: NMR Reference & Isomer Differentiation

Due to its distinct InChIKey (QBYIPNHVKFERGT-UHFFFAOYSA-N) and unique ¹H/¹⁹F NMR signature [1], this compound is valuable as an analytical standard for distinguishing positional isomers of fluorinated benzofuran carbaldehydes. It ensures accurate identification and quality control of synthetic intermediates in pharmaceutical research.

Material Science: Fluorinated Organic Materials

The rigid benzofuran core, combined with the electron-withdrawing fluorine atom and reactive aldehyde group, makes 7-Fluorobenzofuran-4-carbaldehyde a versatile precursor for synthesizing novel fluorinated organic materials, including liquid crystals, organic semiconductors, or advanced polymers, where precise control over electronic properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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